molecular formula C13H18ClNO B1475243 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol CAS No. 1597878-47-1

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol

Cat. No.: B1475243
CAS No.: 1597878-47-1
M. Wt: 239.74 g/mol
InChI Key: KKCNRMFBIGLSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Approaches and Crystal Structure : Studies have focused on synthesizing related compounds, examining their crystal structures, and conducting theoretical analyses using Density Functional Theory (DFT). These compounds show potential for interactions with proteins such as SHP2, suggesting a route for the development of new therapeutic agents. The antitumor activities of these compounds have been evaluated, with some showing promising results against human hepatoma and melanoma cells (Zhou et al., 2021).

Molecular Docking and Antitumor Activity

  • Molecular Docking Studies : The molecular docking studies suggest favorable interactions between synthesized compounds and SHP2 protein, an enzyme implicated in cellular signal transduction pathways. This indicates potential utility in designing inhibitors targeting SHP2 for therapeutic purposes. The compounds exhibited significant enzyme inhibition rates and were more effective than reference compounds in certain cancer cell lines, highlighting their antitumor potential (Wu et al., 2022).

Chemical Kinetics and Antibacterial Evaluation

  • Oxidation Kinetics and Antibacterial Properties : Research on related piperidin-4-ols includes studying the kinetics of oxidation reactions and evaluating antibacterial properties. These studies provide insights into the reactivity and potential applications of these compounds in medicinal chemistry, including their roles as intermediates in synthetic pathways or as compounds with intrinsic biological activity (Selvaraj et al., 1994).

Antimicrobial and Antioxidant Potential

  • Antimicrobial and Antioxidant Activities : Certain derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies reveal the versatility of piperidin-4-ol derivatives in developing new therapeutic agents with potential applications in treating infectious diseases and combating oxidative stress (Harini et al., 2014).

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, certain derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways . Additionally, changes in gene expression have been observed, likely due to the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, certain derivatives have demonstrated high toxicity towards specific cancer cell lines, with effects observed over extended periods . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, certain derivatives have been shown to affect the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, certain derivatives have been shown to be selectively transported to specific tissues, enhancing their therapeutic efficacy . These interactions are crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, certain derivatives have been observed to localize within the mitochondria, where they exert their biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCNRMFBIGLSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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